3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid
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Description
Thiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Propanoic acid is a simple carboxylic acid with the formula C3H6O2 .
Chemical Reactions Analysis
Thiazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific chemical reactions involving “3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid” are not available in the literature I have access to.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Thiazole is a white or colorless solid that is highly soluble in water and other polar solvents . Propanoic acid is a clear liquid that has a pungent odor . The specific physical and chemical properties of “this compound” are not available in the literature I have access to.Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Without specific information on “3-(4-Methyl-2-{[4-(propan-2-yl)phenyl]amino}-1,3-thiazol-5-yl)propanoic acid”, it’s difficult to provide a detailed mechanism of action.
Properties
IUPAC Name |
3-[4-methyl-2-(4-propan-2-ylanilino)-1,3-thiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-10(2)12-4-6-13(7-5-12)18-16-17-11(3)14(21-16)8-9-15(19)20/h4-7,10H,8-9H2,1-3H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKNUFLVHIHLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)C(C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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